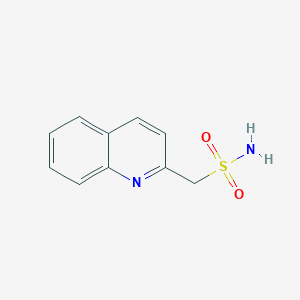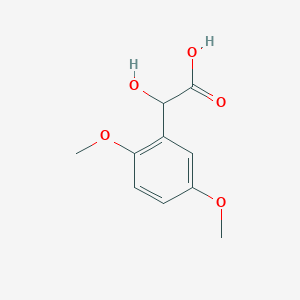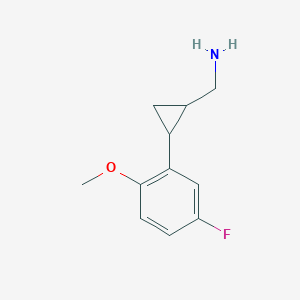
4-(2-Fluoro-4-methylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-methylphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzene.
Grignard Reaction: The benzene derivative undergoes a Grignard reaction with butyl magnesium bromide to form the corresponding butylated product.
Oxidation: The butylated product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(2-Fluoro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted phenylbutanoic acids.
科学研究应用
4-(2-Fluoro-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
相似化合物的比较
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
- 4-(2-Fluoro-3-methylphenyl)butanoic acid
- 4-(2-Fluoro-4-ethylphenyl)butanoic acid
Comparison: 4-(2-Fluoro-4-methylphenyl)butanoic acid is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
属性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
4-(2-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-8-5-6-9(10(12)7-8)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
InChI 键 |
RILSTDJMUJEKJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCCC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)




